molecular formula C11HF21O2 B13402608 Perfluoro-n-[1,2-13C2]undecanoic acid CAS No. 960315-51-9

Perfluoro-n-[1,2-13C2]undecanoic acid

Cat. No.: B13402608
CAS No.: 960315-51-9
M. Wt: 566.08 g/mol
InChI Key: SIDINRCMMRKXGQ-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Perfluorinated Carboxylic Acids (PFCAs) in Environmental and Biological Systems

Perfluorinated carboxylic acids (PFCAs) are a subgroup of per- and polyfluoroalkyl substances (PFAS), a large class of synthetic chemicals characterized by a fully fluorinated carbon chain and a terminal carboxylic acid functional group. taylorandfrancis.com The carbon-fluorine bond is exceptionally strong, which imparts high chemical and thermal stability to these compounds. researchgate.net This stability, while beneficial for industrial applications, also leads to their extreme persistence in the environment. researchgate.netontosight.ai

PFCAs are widespread environmental contaminants, detected globally in various matrices including surface water, groundwater, soil, and sediment. taylorandfrancis.comtandfonline.comnih.gov Their concentrations can range from parts per trillion (pg/L) in pristine waters to much higher levels near industrial sources. researchgate.nettandfonline.comnih.gov Due to their properties, PFCAs are mobile in water and can also bind to organic matter in soil and sediment. taylorandfrancis.com

These compounds can enter biological systems and have a tendency to bioaccumulate, meaning they can build up in organisms over time. taylorandfrancis.comnih.gov PFCAs have been detected in a wide array of wildlife and in human populations worldwide. taylorandfrancis.com The distribution and bioaccumulation potential of PFCAs can vary depending on factors like the length of their carbon chain. nih.gov

Table of Common Perfluorinated Carboxylic Acids (PFCAs)

Compound Name Abbreviation Carbon Chain Length
Perfluorobutanoic acid PFBA 4
Perfluoropentanoic acid PFPeA 5
Perfluorohexanoic acid PFHxA 6
Perfluoroheptanoic acid PFHpA 7
Perfluorooctanoic acid PFOA 8
Perfluorononanoic acid PFNA 9
Perfluorodecanoic acid PFDA 10

Rationale for Isotopic Labeling in Perfluorinated Compound Research

The study of perfluorinated compounds in the environment and in biological systems presents significant analytical challenges. Isotopic labeling is a powerful technique that addresses many of these difficulties. acs.org In this method, one or more atoms in a compound are replaced with their heavier, stable isotopes, such as replacing carbon-12 with carbon-13 (¹³C). nih.gov

The primary reasons for using isotopically labeled compounds in research include:

Internal Standards for Quantification: The most significant application is their use as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since isotopically labeled standards have nearly identical chemical and physical properties to their non-labeled counterparts, they behave similarly during sample extraction, cleanup, and analysis. However, they can be distinguished by their mass. By adding a known amount of the labeled standard to a sample, scientists can accurately calculate the concentration of the target analyte, correcting for any sample loss during preparation. researchgate.net

Tracer Studies: Labeled compounds can be used in tracer studies to track the fate, transport, and transformation of pollutants in the environment or their metabolic pathways within an organism. vanderbilt.edu By introducing a ¹³C-labeled PFCA into a controlled system, researchers can follow its movement and breakdown, providing definitive evidence of its environmental or biological pathways. vanderbilt.edu

Distinguishing from Background Contamination: Given the ubiquitous nature of many PFCAs, it can be difficult to determine if the compound detected in an experiment is from the experimental exposure or from pre-existing background contamination. isotope.com Isotope labeling allows researchers to unequivocally identify and quantify the compound that was intentionally introduced. nih.gov

Significance of Perfluoro-n-[1,2-¹³C₂]undecanoic Acid as a Research Probe and Analytical Standard

Perfluoro-n-[1,2-¹³C₂]undecanoic acid is the isotopically labeled analog of PFUnDA, a long-chain PFCA. cymitquimica.comnih.gov Its significance in academic research is primarily as a high-fidelity internal standard for the quantification of native PFUnDA. chemicalbook.com

When analyzing environmental or biological samples for PFUnDA, a precise amount of Perfluoro-n-[1,2-¹³C₂]undecanoic acid is added at the beginning of the sample preparation process. Both the native and the labeled compounds are extracted and analyzed together. In the mass spectrometer, the instrument can differentiate between the two compounds based on their mass difference (due to the two heavier ¹³C atoms). The ratio of the native PFUnDA to the known amount of the labeled standard allows for highly accurate and precise quantification, which is crucial for environmental monitoring and toxicological studies. researchgate.net

The use of ¹³C-labeled standards like Perfluoro-n-[1,2-¹³C₂]undecanoic acid has become essential for generating reliable and comparable data in PFAS research, supporting regulatory efforts and improving the understanding of the environmental behavior of these persistent chemicals. isotope.com

Properties

CAS No.

960315-51-9

Molecular Formula

C11HF21O2

Molecular Weight

566.08 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoro(1,2-13C2)undecanoic acid

InChI

InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34)/i1+1,2+1

InChI Key

SIDINRCMMRKXGQ-ZDOIIHCHSA-N

Isomeric SMILES

[13C](=O)([13C](C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Integrity Assessment of Perfluoro N 1,2 13c2 Undecanoic Acid

Historical Development of Synthetic Routes for Perfluorinated Carboxylic Acid Isotopologues

The synthesis of isotopically labeled compounds has evolved significantly over the past several decades. Early methods for isotopic labeling were often complex and provided low yields. The initial impetus for synthesizing isotopically labeled perfluorinated carboxylic acids (PFCAs) arose from the need for reliable internal standards in analytical chemistry, particularly for monitoring these persistent environmental contaminants.

Historically, the production of PFCAs has relied on two primary industrial processes: electrochemical fluorination (ECF) and fluorotelomerization. ECF involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410), resulting in the substitution of all hydrogen atoms with fluorine. This process, developed in the mid-20th century, typically produces a mixture of linear and branched isomers. Fluorotelomerization, which became more prevalent later, involves the reaction of a telogen (such as a perfluoroalkyl iodide) with a taxogen (such as tetrafluoroethylene) to produce a mixture of perfluoroalkyl iodides of varying chain lengths, which can then be converted to carboxylic acids.

The adaptation of these methods for the synthesis of isotopically labeled PFCAs has been a more recent development. The incorporation of ¹³C into the molecular backbone of PFCAs required the development of synthetic routes that could precisely introduce the isotope at specific positions. Early approaches to isotopic labeling in organic chemistry often involved multi-step syntheses starting from simple, commercially available ¹³C-labeled precursors. The challenge with PFCAs lay in integrating these labeled precursors into the fluorination process or building the labeled carbon chain before or after the introduction of fluorine atoms. The development of more sophisticated synthetic organic techniques has enabled the targeted synthesis of a wide array of isotopically labeled PFCAs, including those with ¹³C, deuterium (²H), and oxygen-18 (¹⁸O).

Contemporary Approaches for the Synthesis of Perfluoro-n-[1,2-¹³C₂]undecanoic Acid

The synthesis of Perfluoro-n-[1,2-¹³C₂]undecanoic acid requires a strategic approach to introduce the two adjacent ¹³C atoms at the carboxylic acid end of the perfluorinated chain. While specific proprietary methods may exist, a general and plausible synthetic strategy can be outlined based on established organic chemistry principles and published methods for analogous labeled compounds.

Precursor Selection and Reaction Pathways

A likely synthetic route would commence with a ¹³C-labeled precursor that can be elaborated into the final product. A key precursor for introducing the [1,2-¹³C₂] moiety is often a two-carbon building block with both carbons labeled.

One plausible pathway involves the following conceptual steps:

Preparation of a Labeled Building Block: The synthesis could start with a doubly ¹³C-labeled two-carbon precursor, such as [1,2-¹³C₂]acetic acid or a derivative thereof.

Chain Elongation: This labeled two-carbon unit would then be coupled with a perfluorinated nine-carbon (C9) alkyl chain. This could potentially be achieved through a Grignard-type reaction, where a perfluoroalkyl Grignard reagent (C₉F₁₉MgX) is reacted with a suitable derivative of the labeled two-carbon precursor. The formation and use of perfluoroalkyl Grignard reagents have been documented since the mid-20th century.

Oxidation: The resulting intermediate would then be oxidized to form the carboxylic acid group, thereby generating Perfluoro-n-[1,2-¹³C₂]undecanoic acid.

An alternative approach could involve the use of a perfluorinated C10 precursor that can be functionalized with a two-carbon labeled unit. For instance, a perfluorodecyl iodide (C₁₀F₂₁I) could be reacted with a doubly ¹³C-labeled cyanide source (e.g., K¹³CN followed by another ¹³C-incorporating step, although this would be more complex for adjacent labeling) or a more sophisticated labeled synthon.

Isotopic Enrichment Strategies and Yield Optimization

The primary goal in the synthesis of any isotopically labeled standard is to achieve high isotopic enrichment, ideally greater than 99%. This ensures the integrity of the standard and minimizes any interference from the unlabeled analogue.

Isotopic Enrichment Strategies:

High-Purity Precursors: The isotopic purity of the final product is directly dependent on the isotopic purity of the starting ¹³C-labeled precursor. Therefore, sourcing precursors with the highest possible ¹³C enrichment is crucial.

Controlled Reaction Conditions: Reaction conditions must be carefully controlled to prevent any isotopic dilution or exchange with natural abundance carbon sources present in solvents or other reagents.

Purification: Rigorous purification of the final product, typically through chromatography, is essential to remove any unlabeled or partially labeled impurities.

Yield Optimization:

ParameterStrategy for Optimization
Reaction Conditions Temperature, pressure, and reaction time are meticulously controlled to maximize product formation and minimize side reactions.
Reagent Stoichiometry The molar ratios of reactants are optimized to ensure complete conversion of the limiting labeled precursor.
Catalyst Selection For reactions involving catalysts, screening different catalysts can significantly improve reaction efficiency and yield.
Work-up and Purification Efficient extraction and purification methods are employed to minimize product loss during isolation.

Spectroscopic and Chromatographic Techniques for Purity and Isotopic Verification

Following synthesis, a comprehensive analytical characterization is imperative to confirm the chemical identity, purity, and isotopic enrichment of Perfluoro-n-[1,2-¹³C₂]undecanoic acid. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry-Based Characterization for Isotopic Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and confirming the incorporation of stable isotopes. For Perfluoro-n-[1,2-¹³C₂]undecanoic acid, high-resolution mass spectrometry (HRMS) would be employed to accurately determine the mass of the molecular ion and its fragmentation patterns.

In negative ion mode electrospray ionization (ESI), perfluorinated carboxylic acids readily deprotonate to form the [M-H]⁻ ion. For Perfluoro-n-[1,2-¹³C₂]undecanoic acid, the molecular weight is increased by two mass units compared to the unlabeled analogue due to the two ¹³C atoms.

A key fragmentation pathway for perfluoroalkyl carboxylates in tandem mass spectrometry (MS/MS) involves the loss of CO₂ from the precursor ion, followed by further fragmentation of the perfluoroalkyl anion. nih.gov In the case of Perfluoro-n-[1,2-¹³C₂]undecanoic acid, the initial loss would be of ¹³CO₂, confirming the presence of one of the labels in the carboxyl group. The subsequent fragmentation of the resulting [C₁₀F₂₁]⁻ anion would show mass shifts corresponding to the remaining ¹³C atom. Studies on the fragmentation of other ¹³C-labeled PFCAs have revealed complex rearrangements, including fluorine shifts, prior to secondary and tertiary fragmentation. nih.gov

Table of Expected Mass Fragments:

IonUnlabeled PFUdA (m/z)Perfluoro-n-[1,2-¹³C₂]undecanoic Acid (m/z)
[M-H]⁻ 563565
[M-H-¹²CO₂]⁻ 519-
[M-H-¹³CO₂]⁻ -521
[C₉F₁₉]⁻ 469470
[C₈F₁₇]⁻ 419420
[C₇F₁₅]⁻ 369370
[C₆F₁₃]⁻ 319320
[C₅F₁₁]⁻ 269270
[C₄F₉]⁻ 219220
[C₃F₇]⁻ 169170
[C₂F₅]⁻ 119120

Note: The fragmentation pattern can be complex and may show additional peaks due to rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the isotopic labels within the molecule. Both ¹³C NMR and ¹⁹F NMR would be utilized for the characterization of Perfluoro-n-[1,2-¹³C₂]undecanoic acid.

¹³C NMR Spectroscopy:

In a ¹³C NMR spectrum of the labeled compound, the signals corresponding to the ¹³C-enriched carbons (C-1 and C-2) will be significantly enhanced in intensity compared to the signals of the carbons at natural abundance. The chemical shifts of these carbons would be expected to be similar to those of the unlabeled compound. Furthermore, the adjacency of the two ¹³C labels will result in ¹³C-¹³C spin-spin coupling, which would be observable as splitting of the C-1 and C-2 signals. This coupling provides definitive proof of the [1,2-¹³C₂] labeling pattern.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is highly sensitive to the local electronic environment. The fluorine atoms on the carbon adjacent to the ¹³C-labeled carbon (i.e., the CF₂ group at the C-2 position) will exhibit coupling to the ¹³C nucleus. This ¹³C-¹⁹F coupling will result in the splitting of the ¹⁹F signal for this group, providing further confirmation of the isotopic label's position. The chemical shifts in the ¹⁹F NMR spectrum are characteristic for the different CF₂ groups along the perfluoroalkyl chain.

Table of Expected NMR Data:

NucleusPositionExpected Chemical Shift (ppm)Expected Coupling
¹³C C-1 (-¹³COOH)~160-180J(¹³C-¹³C)
¹³C C-2 (-¹³CF₂-)~110-120J(¹³C-¹³C), J(¹³C-¹⁹F)
¹⁹F C-2 (-CF₂-)~ -115 to -125J(¹⁹F-¹³C)
¹⁹F C-3 (-CF₂-)~ -120 to -130
¹⁹F C-4 to C-10 (-CF₂-)~ -120 to -130
¹⁹F C-11 (-CF₃)~ -80 to -85

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The expected chemical shifts for the perfluorinated chain are based on data for similar compounds.

Chromatographic Purity Assessment of Synthetic Products and Isomer Separation

The final synthetic product, Perfluoro-n-[1,2-¹³C₂]undecanoic acid (¹³C₂-PFUnDA), undergoes rigorous chromatographic assessment to determine its chemical purity and to separate any potential isomers. High-purity, well-characterized standards are essential for their intended use as internal standards in isotope dilution mass spectrometry, a common technique for the quantification of per- and polyfluoroalkyl substances (PFAS) in environmental and biological matrices.

The primary analytical techniques for assessing the purity of ¹³C₂-PFUnDA are high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC), both coupled with tandem mass spectrometry (MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting trace impurities. Gas chromatography-mass spectrometry (GC-MS) may also be employed, often after a derivatization step to increase the volatility of the analyte.

The purity assessment focuses on identifying and quantifying structurally related impurities, which may include shorter- and longer-chain perfluorinated carboxylic acids (PFCAs), as well as positional isomers of the target compound. The isotopic purity, specifically the abundance of the ¹³C isotope, is also a critical parameter that is confirmed through mass spectrometry.

Isomer Separation

Perfluorinated compounds can exist as linear and branched isomers, which are known to exhibit different toxicological and environmental partitioning behaviors. While Perfluoro-n-[1,2-¹³C₂]undecanoic acid is synthesized to be the linear isomer, the manufacturing process can potentially generate branched isomers. Therefore, the separation and identification of these isomers are a critical aspect of quality control.

The separation of linear and branched isomers of long-chain PFCAs like PFUnDA is typically achieved using specialized chromatographic columns and methods. Reverse-phase liquid chromatography with fluorinated stationary phases or certain C18 columns can provide selectivity towards different isomers. The elution order often depends on the degree and position of branching.

In addition to structural isomers, the potential for enantiomers exists if the molecule contains a chiral center. While linear PFUnDA is not chiral, some branched isomers could be. The separation of enantiomers requires chiral chromatography, a specialized technique that uses a chiral stationary phase (CSP) or a chiral mobile phase additive. For PFAS, chiral separation is more commonly reported for compounds like perfluorooctanoic acid (PFOA) and is often performed using GC-MS after derivatization with a chiral agent.

Detailed Research Findings

Research and commercial production of isotopically labeled standards like ¹³C₂-PFUnDA aim for high chemical and isotopic purity. Certificates of Analysis for commercial standards typically report a chemical purity of ≥98%. The analytical methods employed are highly sensitive, capable of detecting impurities at the parts-per-million (ppm) level.

The following tables summarize typical chromatographic conditions and performance data for the purity assessment and isomer separation of long-chain PFCAs, which are applicable to ¹³C₂-PFUnDA.

Table 1: Typical UHPLC-MS/MS Parameters for Purity Assessment of ¹³C₂-PFUnDA

ParameterValue
Chromatography System UHPLC
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with ammonium (B1175870) acetate (B1210297)
Mobile Phase B Methanol (B129727)
Gradient Optimized for separation of PFCAs
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole
Ionization Mode Negative Electrospray Ionization (ESI-)
Monitored Transitions Specific precursor and product ions for ¹³C₂-PFUnDA and potential impurities

Table 2: Performance Data for a Representative Purity Analysis Method

Performance MetricTypical Value
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 5 ng/mL
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 3: Chromatographic Approaches for Isomer Separation of Long-Chain PFCAs

TechniqueStationary Phase/ColumnMobile Phase/ConditionsApplication
UHPLC-MS/MS Fluorinated reverse-phase or specialized C18Gradient elution with methanol/water and modifiersSeparation of linear and branched structural isomers.
GC-MS (after derivatization) Chiral capillary column (e.g., cyclodextrin-based)Temperature-programmed elutionSeparation of enantiomers of chiral branched isomers.

Advanced Analytical Methodologies Utilizing Perfluoro N 1,2 13c2 Undecanoic Acid

Role of Isotopic Internal Standards in Quantitative Analysis of Perfluorinated Compounds in Complex Matrices

In the quantitative analysis of perfluorinated compounds, particularly within intricate matrices like soil, wastewater, and biological tissues, isotopically labeled internal standards are indispensable for achieving reliable and accurate results. dtic.milresearchgate.net Perfluoro-n-[1,2-¹³C₂]undecanoic acid serves as an ideal internal standard for its native analogue, perfluoroundecanoic acid (PFUnA), and other structurally related PFCs. The fundamental principle behind its use is the isotope dilution method, a powerful technique in mass spectrometry. nih.gov

Isotopically labeled standards are chemically identical to the analytes of interest, differing only in isotopic composition, which results in a distinct, higher molecular weight. chromatographyonline.com This mass difference allows the mass spectrometer to differentiate between the internal standard and the native analyte. Because the labeled standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during every stage of the analytical process, including extraction, cleanup, and ionization. nih.gov

The primary advantage of this approach is the ability to compensate for variations and losses that can occur during sample preparation and analysis. Any analyte lost during extraction or cleanup will be matched by a proportional loss of the internal standard. More critically, this technique effectively mitigates matrix effects—the suppression or enhancement of the analyte's signal in the mass spectrometer's ion source caused by co-eluting compounds from the sample matrix. nih.govnih.gov Since both the analyte and the internal standard are affected equally by these matrix interferences, the ratio of their signals remains constant, allowing for accurate correction and quantification. nih.gov This correction capability is vital for ensuring data quality, precision, and accuracy when analyzing PFCs at trace levels in diverse and complex samples. dtic.mil

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The goal of sample preparation is to extract the target analytes from the sample matrix and remove interfering substances that could compromise the analysis. The choice of technique depends heavily on the nature of the sample matrix, which can range from relatively clean drinking water to complex matrices like sewage sludge, soil, and biological tissues. chromatographyonline.comwindows.netdtic.mil

Several extraction methodologies are employed for isolating perfluorinated compounds from various samples. The selection of the most appropriate technique is crucial for achieving high recovery of the target analytes.

Solid-Phase Extraction (SPE): This is the most widely used technique for aqueous samples and extracts from solid and biological matrices. chromatographyonline.comnih.gov It involves passing a liquid sample through a cartridge containing a solid sorbent. For anionic PFAS like PFUnA, weak anion exchange (WAX) sorbents are particularly effective. researchgate.nethalocolumns.com The process concentrates the analytes and allows for the removal of interfering substances, significantly improving analytical sensitivity and accuracy. chromatographyonline.com It is a cornerstone of official methods like EPA Method 533 and 1633. chromatographyonline.comfda.gov

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. windows.netnih.gov For PFAS analysis, this method can be used to transfer the analytes from a water sample into an organic solvent for subsequent concentration and analysis. restek.com While simple, LLE can sometimes be less efficient and generate more solvent waste compared to SPE. researchgate.net

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE is a technique for extracting analytes from solid and semi-solid samples using liquid solvents at elevated temperatures and pressures. windows.netepa.gov These conditions increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods like Soxhlet extraction. epa.govlcms.cz PLE is particularly useful for extracting PFAS from challenging matrices such as soil, sediment, and sludge. lcms.czsigmaaldrich.com

Table 1: Comparison of Common Extraction Methodologies for PFAS Analysis

MethodologyPrinciplePrimary ApplicationAdvantagesDisadvantages
Solid-Phase Extraction (SPE)Partitioning of analytes between a solid sorbent and a liquid sample.Aqueous samples (water, serum), liquid extracts.High concentration factor, effective cleanup, automation potential. chromatographyonline.comhalocolumns.comCan be prone to clogging with high-particulate samples.
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases.Aqueous samples.Simple, requires basic equipment. windows.netCan be labor-intensive, may form emulsions, larger solvent volumes. nih.gov
Pressurized Liquid Extraction (PLE)Solvent extraction at elevated temperature and pressure.Solid and semi-solid samples (soil, sediment, tissue).Fast, efficient, reduced solvent use compared to traditional methods. windows.netepa.govRequires specialized equipment.

After initial extraction, a clean-up step is often necessary to remove remaining matrix components that could interfere with chromatographic analysis. For PFAS, Solid-Phase Extraction is not only an extraction technique but also the most common and effective clean-up strategy. nih.govhalocolumns.com By choosing the appropriate sorbent and elution solvents, it is possible to selectively isolate the PFAS analytes while washing away interfering compounds like lipids and humic substances. Dispersive SPE (dSPE), where the sorbent is mixed directly with the sample extract, is another popular clean-up approach, often used in QuEChERS-style methods. halocolumns.comphenomenex.com

Derivatization , the process of chemically modifying an analyte to make it more suitable for a specific analytical method, is generally not required for the analysis of perfluorinated carboxylic acids like PFUnA by liquid chromatography-mass spectrometry (LC-MS/MS). sigmaaldrich.com These compounds ionize efficiently in their native form. However, derivatization is sometimes employed when using gas chromatography (GC) for analysis, as it converts the non-volatile acids into more volatile esters suitable for GC. restek.com

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when dealing with complex samples. nih.gov These effects arise when co-extracted, non-target compounds co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's source. This interference can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation. nih.gov The complexity and variability of environmental and biological matrices mean that the extent of these effects can be unpredictable.

The most robust and widely accepted strategy to mitigate matrix effects in PFAS analysis is the use of an isotopically labeled internal standard, such as Perfluoro-n-[1,2-¹³C₂]undecanoic acid, through the isotope dilution technique. dtic.milfda.gov Because the internal standard co-elutes and experiences the same ionization suppression or enhancement as the native analyte, the ratio of their responses remains accurate. By calculating the native analyte concentration based on this stable ratio relative to the known concentration of the added standard, the impact of the matrix effect is effectively nullified. nih.gov This approach is superior to other methods like matrix-matched calibration, which requires a blank matrix sample for every sample type and can be impractical for diverse and unknown samples.

Chromatographic Separation Techniques for Perfluorinated Undecanoic Acid and Related Compounds

The separation of individual PFAS from the complex mixtures found in sample extracts is achieved using chromatography. For these compounds, liquid chromatography is the technique of choice, almost invariably paired with tandem mass spectrometry for detection.

Reversed-Phase Liquid Chromatography (LC) is the predominant separation technique for PFAS analysis. restek.com In this mode, a nonpolar stationary phase (the column) is used with a polar mobile phase. C18 columns are the most common stationary phase used for this purpose. The separation is driven by the hydrophobic interactions between the perfluorinated alkyl chains of the analytes and the C18 stationary phase. Longer-chain PFAS, being more hydrophobic, interact more strongly with the column and therefore have longer retention times than shorter-chain PFAS.

Method optimization involves adjusting several parameters to achieve good separation (resolution) and peak shape for all target analytes:

Column Chemistry: While C18 is standard, other stationary phases like Phenyl-Hexyl can offer different selectivity for certain PFAS isomers. restek.com

Mobile Phase Composition: The mobile phase typically consists of a gradient mixture of water and an organic solvent, usually methanol (B129727) or acetonitrile. Additives such as ammonium (B1175870) acetate (B1210297) or acetic acid are commonly used to control pH and improve peak shape and ionization efficiency in the mass spectrometer. dtic.milnih.gov

Gradient Elution: A gradient program, where the proportion of organic solvent in the mobile phase is increased over the course of the analysis, is used to effectively elute PFAS of varying chain lengths. The gradient starts with a higher percentage of the aqueous phase to retain the shorter-chain compounds and gradually increases the organic phase percentage to elute the more strongly retained longer-chain compounds like PFUnA.

Ion-pair chromatography is a variation of reversed-phase LC that can be used to improve the retention of ionic or highly polar analytes. While not always necessary for longer-chain PFAS, it involves adding an ion-pairing reagent to the mobile phase. chromatographyonline.comchromatographyonline.comwindows.net This reagent has a hydrophobic part that interacts with the stationary phase and an ionic part that interacts with the charged analyte, effectively increasing its retention on the column. However, these reagents can sometimes cause signal suppression in the mass spectrometer and may require dedicated columns. chromatographyonline.comdtic.mil

Table 2: Typical LC Method Parameters for Perfluorinated Undecanoic Acid Analysis

ParameterCommon Conditions/OptionsPurpose
Analytical ColumnC18 (e.g., 50-150 mm length, 2.1 mm ID, <5 µm particle size)Separates analytes based on hydrophobicity.
Delay ColumnC18 or similarPlaced before the injector to trap background PFAS contamination from the LC system itself.
Mobile Phase AWater with buffer (e.g., 2-20 mM ammonium acetate) dtic.milnih.govThe weak, aqueous component of the mobile phase.
Mobile Phase BMethanol or AcetonitrileThe strong, organic component of the mobile phase.
Flow Rate0.2 - 0.5 mL/minControls the speed of the separation.
Injection Volume2 - 10 µLThe amount of prepared sample introduced into the system.
Column Temperature30 - 50 °CAffects viscosity and separation efficiency.

Gas Chromatography (GC) Applications and Challenges for Volatile PFCAs

Gas chromatography (GC) represents a powerful separation technique for the analysis of volatile and semi-volatile compounds. For per- and polyfluoroalkyl substances (PFAS), its application is primarily suited for neutral and volatile species, such as fluorotelomer alcohols (FTOHs) and perfluorooctanesulfonamides (FOSAs). nih.gov However, the analysis of ionic perfluorocarboxylic acids (PFCAs) like perfluoroundecanoic acid (PFUnA) by GC presents significant challenges due to their low volatility and high polarity.

To overcome these limitations, derivatization is a mandatory step to convert the non-volatile PFCAs into more volatile esters or other derivatives suitable for GC analysis. nih.gov This process, while enabling GC separation, introduces complexity and potential sources of error into the analytical workflow. nih.gov Common derivatization agents include diazomethane, alkyl chloroformates, and anilines, such as 2,4-difluoroanilide. nih.gov The derivatization reaction must be carefully optimized to ensure complete conversion without degradation of the analyte.

The use of isotopically labeled standards like Perfluoro-n-[1,2-¹³C₂]undecanoic acid in this context is critical for correcting variations in derivatization yield and instrumental response. Despite its potential, the multi-step sample preparation, including extraction, derivatization, and clean-up, increases analysis time and the risk of contamination or analyte loss. nih.gov Furthermore, the thermal stability of the resulting derivatives in the GC inlet and column is a crucial consideration to prevent degradation and ensure accurate quantification.

Challenges in GC Analysis of Perfluorocarboxylic Acids (PFCAs)

ChallengeDescriptionMitigation Strategy
Low VolatilityPFCAs are ionic and not volatile enough for direct GC analysis.Chemical derivatization to form more volatile esters or amides.
Derivatization InefficiencyIncomplete or variable reaction yields can lead to inaccurate quantification. nih.govOptimization of reaction conditions (reagent, temperature, time) and use of isotopically labeled internal standards.
Thermal InstabilityDerivatives may degrade at high temperatures in the GC injector or column.Use of optimized temperature programs and evaluation of derivative stability.
Matrix InterferenceComplex sample matrices can interfere with the derivatization reaction or co-elute with the target analyte.Thorough sample cleanup and purification prior to derivatization.
Increased Sample PreparationThe derivatization step adds significant time and complexity to the analytical workflow. nih.govDevelopment of streamlined or automated derivatization procedures.

Capillary Electrophoresis (CE) and Other Emerging Separation Methods

Capillary electrophoresis (CE) has emerged as a viable alternative to chromatography for the separation of ionic compounds like PFCAs. CE separates analytes based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. For PFCAs, nonaqueous capillary electrophoresis (NACE) has proven particularly effective, allowing for the rapid separation of compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) within minutes. researchgate.netnih.gov The use of organic solvents as the background electrolyte (BGE) enhances separation efficiency for these hydrophobic analytes. nih.gov

Various detection methods can be coupled with CE, including conductivity, UV-Vis, and laser-induced fluorescence (LIF), though the latter requires derivatization as PFCAs are not naturally fluorescent. researchgate.netmdpi.comresearchgate.net Coupling CE directly with mass spectrometry (CE-MS) provides high selectivity and sensitivity, making it a powerful tool for PFCA analysis in complex matrices. nih.gov To enhance sensitivity, on-line preconcentration techniques such as large-volume sample stacking (LVSS) and field-amplified sample injection (FASI) can be employed, significantly lowering the limits of detection. nih.gov

Beyond conventional techniques, emerging separation methods offer new possibilities for PFAS analysis. Differential mobility spectrometry (DMS), also known as field asymmetric ion mobility spectrometry (FAIMS), separates gas-phase ions based on their differential mobility in high and low electric fields. nih.gov When coupled with mass spectrometry, DMS can rapidly separate isomeric PFAS that are indistinguishable by MS alone, a process that occurs in milliseconds. nih.gov This high-speed separation capability is a significant advantage over time-consuming chromatographic methods. nih.gov

Comparison of Separation Techniques for PFCAs

TechniquePrincipleAdvantagesChallenges
Capillary Electrophoresis (CE)Separation based on charge-to-size ratio in an electric field. mdpi.comHigh efficiency, rapid analysis, minimal solvent consumption. researchgate.netnih.govLower concentration sensitivity without preconcentration, potential for wall interactions.
Nonaqueous CE (NACE)CE performed in organic solvents.Improved solubility and separation for hydrophobic PFCAs. nih.govRequires optimization of nonaqueous background electrolytes.
Differential Mobility Spectrometry (DMS)Separation of gas-phase ions based on mobility differences in varying electric fields. nih.govVery fast separation (milliseconds), ability to resolve isomers. nih.govPrimarily a pre-separation technique for MS, not a standalone chromatographic method.

Mass Spectrometric Detection and Quantification Strategies

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Fragmentation Pathways of Perfluoro-n-[1,2-¹³C₂]undecanoic Acid

Tandem mass spectrometry (MS/MS) is the cornerstone of quantitative analysis for PFCAs, offering unparalleled selectivity and sensitivity through multiple reaction monitoring (MRM). nih.gov In the case of Perfluoro-n-[1,2-¹³C₂]undecanoic acid, analysis is typically performed in negative ion mode. The precursor ion corresponds to the deprotonated molecule, [M-H]⁻.

The fragmentation of perfluorocarboxylate anions is more complex than a simple sequential loss of CF₂ units. nih.govresearchgate.net The primary fragmentation event is the neutral loss of carbon dioxide (CO₂) from the carboxylate group, a process known as in-source fragmentation or collision-induced dissociation (CID), to form a perfluoroalkyl anion [M-H-CO₂]⁻. nih.govresearchgate.net For Perfluoro-n-[1,2-¹³C₂]undecanoic acid, this initial loss of ⁴⁴CO₂ from the precursor ion at m/z 565.0 would yield a C₁₀ perfluoroalkyl anion containing two ¹³C atoms at m/z 521.0.

Subsequent fragmentation of this perfluoroalkyl anion involves complex rearrangements, including fluorine atom migration, which generates a series of new, more stable carbanions before further dissociation. nih.govresearchgate.netwell-labs.com This leads to a characteristic pattern of product ions. For the C₁₀F₂₁⁻ anion derived from Perfluoro-n-[1,2-¹³C₂]undecanoic acid, key transitions would involve the loss of smaller perfluoroalkane fragments. The presence of the two ¹³C atoms at the head of the carbon chain would result in specific mass shifts in the resulting product ions compared to its unlabeled analogue, allowing for highly selective detection.

Hypothetical MS/MS Transitions for Perfluoro-n-[1,2-¹³C₂]undecanoic Acid

ParameterIonm/z (mass-to-charge ratio)Role
Precursor Ion[¹³C₂C₉F₂₁O₂H - H]⁻565.0Selected in first quadrupole (Q1)
Primary Fragment[¹³C₂C₈F₂₁]⁻521.0Result of CO₂ loss; can be used as a quantifier transition.
Secondary Fragment 1[C₇F₁₅]⁻369.0Result of losing a ¹³C₂C₂F₆ fragment; a potential qualifier ion.
Secondary Fragment 2[C₄F₉]⁻219.0Result of further fragmentation; another potential qualifier ion.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and confirmation of PFAS, including isotopically labeled standards like Perfluoro-n-[1,2-¹³C₂]undecanoic acid. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). waters.com This capability allows for the unambiguous determination of a compound's elemental formula. nih.gov

For Perfluoro-n-[1,2-¹³C₂]undecanoic acid (¹³C₂C₉F₂₁O₂H), HRMS can definitively confirm its elemental composition by measuring its mass with high precision. The theoretical exact mass of the deprotonated ion [M-H]⁻ is 564.9659. An HRMS instrument would measure this ion with a very low mass error, distinguishing it from other ions with the same nominal mass but different elemental compositions.

Furthermore, HRMS is crucial for nontargeted screening to discover and identify novel or unknown PFAS in environmental and biological samples. nih.govresearchgate.net The confidence in identification is established through a tiered approach, with the highest confidence (Level 1) achieved when an analyte's accurate mass, retention time, isotopic pattern, and MS/MS fragmentation spectrum match those of an authentic reference standard. uni.lu The use of labeled standards like Perfluoro-n-[1,2-¹³C₂]undecanoic acid is vital in these workflows for quality control and to aid in the characterization of fragmentation pathways.

HRMS Data for Perfluoro-n-[1,2-¹³C₂]undecanoic Acid

ParameterValue
Chemical Formula¹³C₂C₉F₂₁O₂H
Ion Formula ([M-H]⁻)[¹³C₂C₉F₂₁O₂]⁻
Theoretical Exact Mass564.9659
Typical Measured Mass (e.g., at 2 ppm error)564.9648 - 564.9670
Resolving Power Required>10,000 FWHM

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for Perfluoro-n-[1,2-¹³C₂]undecanoic Acid Quantification

Isotope dilution mass spectrometry (IDMS) is considered a primary ratio method, representing the gold standard for accurate and precise quantification of chemical compounds. researchgate.net The technique relies on the addition of a known quantity of an isotopically labeled analogue of the target analyte to the sample prior to any processing steps. Perfluoro-n-[1,2-¹³C₂]undecanoic acid serves as an ideal internal standard for the quantification of its native counterpart, perfluoroundecanoic acid (PFUnA).

The core principle of IDMS is that the labeled standard is chemically identical to the native analyte, ensuring they behave indistinguishably during sample extraction, cleanup, and instrumental analysis. usgs.gov Any analyte loss or variation in instrument response will affect both the native and labeled compounds equally. By measuring the intensity ratio of a specific mass transition for the native analyte to that of the labeled standard using LC-MS/MS, the concentration of the native analyte in the original sample can be calculated with high accuracy, as the ratio remains constant regardless of sample loss. nih.gov This method effectively corrects for matrix effects and variations in recovery, which are common challenges in complex environmental and biological samples.

The application of Perfluoro-n-[1,2-¹³C₂]undecanoic acid in IDMS ensures the highest quality data for monitoring PFUnA, making it essential for regulatory compliance, environmental monitoring, and human exposure studies.

Steps in Isotope Dilution Mass Spectrometry (IDMS)

StepDescriptionPurpose
1. SpikingA precise and known amount of Perfluoro-n-[1,2-¹³C₂]undecanoic acid is added to the unknown sample.Introduce the isotopic internal standard.
2. EquilibrationThe sample is homogenized to ensure the labeled standard is thoroughly mixed with the native analyte.Ensure uniform distribution and behavior.
3. Sample PreparationThe sample undergoes extraction and cleanup (e.g., solid-phase extraction).Isolate and concentrate the analytes from the matrix. Both native and labeled forms are affected equally.
4. LC-MS/MS AnalysisThe extract is analyzed, and the instrument measures the signal response for both the native PFUnA and the labeled standard.Determine the peak area ratio of the native analyte to the labeled standard.
5. QuantificationThe concentration of native PFUnA is calculated from the measured ratio using a calibration curve prepared with known ratios.Achieve highly accurate and precise concentration measurement, corrected for recovery and matrix effects.

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice of ionization technique is critical for the successful mass spectrometric analysis of PFCAs. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common atmospheric pressure ionization (API) sources used in conjunction with liquid chromatography.

Electrospray Ionization (ESI) is the most widely used method for the analysis of PFCAs. nih.gov It is a soft ionization technique that generates ions directly from a liquid phase. For PFCAs, ESI is typically operated in negative ion mode, where a high negative voltage is applied to the LC eluent as it exits a capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, such as the deprotonated [M-H]⁻ molecule of Perfluoro-n-[1,2-¹³C₂]undecanoic acid, are released into the gas phase for mass analysis. The unique surface-active properties of PFCAs contribute to their high ionization efficiency in ESI compared to their non-fluorinated hydrocarbon counterparts. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a complementary technique that is well-suited for less polar and thermally stable compounds that are not easily ionized by ESI. wikipedia.orgnationalmaglab.org In APCI, the LC eluent is vaporized in a heated nebulizer, and the resulting gas-phase analyte and solvent molecules are ionized through ion-molecule reactions initiated by a corona discharge. wikipedia.orgmetwarebio.com While ESI is generally preferred for ionic PFCAs, APCI can be advantageous in certain situations, such as when dealing with less polar mobile phases or when matrix effects are particularly severe, as APCI is often considered more robust against matrix suppression than ESI. jfda-online.com

Comparison of ESI and APCI for PFCA Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization MechanismIon formation from charged droplets in the liquid phase. nih.govGas-phase ion-molecule reactions initiated by corona discharge. wikipedia.orgmetwarebio.com
Analyte SuitabilityIdeal for polar, ionic, and large molecules. The standard for PFCAs. nih.govBest for less polar, smaller, thermally stable molecules. wikipedia.orgnationalmaglab.org
Matrix EffectsMore susceptible to ion suppression or enhancement from co-eluting matrix components.Generally less prone to matrix effects compared to ESI. jfda-online.com
Mobile Phase Flow RateTypically works best with lower flow rates (μL/min to low mL/min).Can accommodate higher flow rates (up to 2 mL/min). metwarebio.com
Primary Application for PFCAsThe dominant and preferred technique for routine analysis.A complementary technique, useful for specific applications or less polar PFAS precursors.

Quality Assurance and Quality Control (QA/QC) in Perfluorinated Compound Analysis Using Perfluoro-n-[1,2-¹³C₂]undecanoic Acid

The use of isotopically labeled internal standards is a cornerstone of high-quality quantitative analysis of perfluorinated compounds (PFCs). Perfluoro-n-[1,2-¹³C₂]undecanoic acid, a stable isotope-labeled (SIL) analog of Perfluoroundecanoic acid (PFUnA), is instrumental in ensuring the accuracy, precision, and reliability of analytical data. It serves as an internal standard in isotope dilution mass spectrometry, a technique that compensates for variations in sample preparation, extraction efficiency, and instrumental response. This section delves into the specific applications of Perfluoro-n-[1,2-¹³C₂]undecanoic acid in the quality assurance and quality control (QA/QC) framework of PFC analysis.

Calibration Curve Construction, Validation, and Linearity Assessment

The construction of a robust calibration curve is fundamental to accurate quantification in analytical chemistry. In the analysis of PFUnA, Perfluoro-n-[1,2-¹³C₂]undecanoic acid is added at a constant concentration to all calibration standards, blanks, and unknown samples. The calibration curve is then generated by plotting the ratio of the analytical signal of the native PFUnA to the signal of the ¹³C-labeled internal standard against the concentration of the native PFUnA. This ratiometric approach corrects for potential signal fluctuations and matrix effects, thereby enhancing the accuracy of the measurement.

Method validation ensures that an analytical procedure is fit for its intended purpose. For methods employing Perfluoro-n-[1,2-¹³C₂]undecanoic acid, validation involves assessing several key parameters, including linearity. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically confirmed by a high coefficient of determination (R²). For the analysis of various per- and polyfluoroalkyl substances (PFAS), including PFUnA, excellent linearity with R² values of ≥0.993 is often achieved over a wide dynamic range.

The table below illustrates a typical calibration curve setup for the analysis of PFUnA using Perfluoro-n-[1,2-¹³C₂]undecanoic acid as an internal standard.

Calibration LevelNative PFUnA Concentration (ng/mL)¹³C₂-PFUnA IS Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.5100.05
21.0100.10
35.0100.51
410.0101.02
525.0102.55
650.0105.08
7100.01010.15

This table is for illustrative purposes. Actual values may vary based on the specific analytical method and instrument conditions.

Limit of Detection (LOD), Limit of Quantitation (LOQ), and Sensitivity Enhancement

For a range of PFAS compounds, methods utilizing isotopically labeled internal standards have demonstrated the ability to achieve LOQs as low as 0.01 ng/mL. The determination of LOD and LOQ is a critical part of method validation and is typically established by analyzing a series of low-concentration spiked samples.

The following table provides representative LOD and LOQ values for PFUnA that can be achieved using a method with Perfluoro-n-[1,2-¹³C₂]undecanoic acid as an internal standard.

ParameterTypical Value (ng/mL)
Limit of Detection (LOD)0.003
Limit of Quantitation (LOQ)0.01

These values are indicative and can vary depending on the sample matrix, instrumentation, and specific method parameters.

Inter-Laboratory Comparison, Proficiency Testing, and Method Harmonization

Inter-laboratory comparisons and proficiency testing (PT) are essential components of external quality control. These programs assess the performance of individual laboratories and the comparability of results across different laboratories. The use of common, well-characterized standards, such as Perfluoro-n-[1,2-¹³C₂]undecanoic acid, is crucial for the success of such studies. By providing a uniform reference point, this internal standard helps to harmonize analytical methods and ensure that results from different laboratories are consistent and comparable.

In a typical PT scheme, participating laboratories receive a sample with a known, but undisclosed, concentration of PFUnA. The laboratories analyze the sample using their in-house methods, which ideally include the use of Perfluoro-n-[1,2-¹³C₂]undecanoic acid as an internal standard. The reported results are then compared to the known value and to the results from other laboratories. This process helps to identify any systematic biases in a laboratory's methodology and promotes the adoption of best practices across the analytical community.

Evaluation of Measurement Uncertainty in Perfluoro-n-[1,2-¹³C₂]undecanoic Acid Based Methods

Measurement uncertainty provides a quantitative indication of the quality of a measurement result. It is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. The evaluation of measurement uncertainty is a critical aspect of method validation and quality assurance. In analytical methods that use Perfluoro-n-[1,2-¹³C₂]undecanoic acid, the internal standard helps to reduce some sources of uncertainty, but a thorough evaluation must still consider all potential sources.

Purity of the native and labeled standards: The certified purity of the PFUnA and Perfluoro-n-[1,2-¹³C₂]undecanoic acid standards is a direct input to the final concentration calculation.

Preparation of calibration standards: Volumetric and gravimetric errors during the preparation of stock and working solutions contribute to the uncertainty.

Instrumental analysis: The precision of the peak area ratio measurement by the mass spectrometer is a source of uncertainty.

Matrix effects: While the internal standard corrects for a significant portion of matrix effects, residual, uncorrected effects can contribute to uncertainty.

The EURACHEM/CITAC guide provides a comprehensive framework for quantifying measurement uncertainty in analytical measurement. By systematically evaluating each source of uncertainty, a laboratory can provide a more complete and reliable analytical result.

Despite a comprehensive search for scientific literature, detailed research findings and data tables from tracing studies specifically utilizing "Perfluoro-n-[1,2-13C2]undecanoic acid" to investigate its environmental transport and transformation dynamics are not publicly available. The use of isotopically labeled per- and polyfluoroalkyl substances (PFAS), including labeled forms of perfluoroundecanoic acid (PFUnDA), is well-documented in analytical methodologies such as isotope dilution for the accurate quantification of these compounds in various environmental samples. nih.govusgs.govepa.govwaters.com However, published studies detailing the intentional use of this compound as a tracer to track its movement and fate in atmospheric, aquatic, and terrestrial systems could not be located.

The available body of research provides general insights into the environmental behavior of PFUnDA as part of the broader class of PFAS. This includes studies on its atmospheric transport and deposition, partitioning in aquatic systems, and sorption and leaching in soils. For instance, research has identified the long-range atmospheric transport of PFAS as a significant pathway for the contamination of remote environments. confex.comnih.govrsc.orgau.dk In aquatic ecosystems, the partitioning behavior of PFUnDA between water and sediment has been investigated, with studies indicating that long-chain PFAS like PFUnDA tend to associate with sediment. nih.govnih.govnih.govresearchgate.net Similarly, the potential for soil sorption and leaching of various PFAS has been a subject of study, highlighting the complex interactions between these compounds and soil properties. researchgate.netmdpi.comnih.govresearchgate.net

Therefore, due to the absence of specific research and data from tracing studies focusing solely on this compound, it is not possible to generate the requested in-depth article with its stipulated structure and content, which was to be exclusively based on such studies.

Environmental Transport and Transformation Dynamics of Perfluorinated Carboxylic Acids: Insights from Perfluoro N 1,2 13c2 Undecanoic Acid Tracing Studies

Terrestrial System Distribution and Persistence

Plant Uptake, Translocation, and Accumulation in Agroecosystems

The uptake of PFCAs by plants is a significant pathway for their entry into the food chain. nih.govnih.govresearchgate.net Research indicates that the extent of plant uptake and translocation of PFCAs is influenced by several factors, including the specific plant species, soil properties, and the chemical characteristics of the PFCA, such as its carbon chain length. nih.govnih.gov

Long-chain PFCAs, such as perfluoroundecanoic acid, generally exhibit lower mobility and bioavailability in soil-plant systems compared to their short-chain counterparts. nih.govnih.gov This is attributed to their stronger sorption to soil organic matter and proteins within the plant roots, which restricts their translocation to the aerial parts of the plant, such as stems, leaves, and fruits. nih.govnih.gov

Studies on various crops have demonstrated that while long-chain PFCAs can be taken up by the roots, they tend to accumulate there with limited translocation to the shoots. nih.govnih.gov For instance, research on wheat and other crops has shown that the bioaccumulation factor for long-chain PFCAs in roots is significantly higher than in the above-ground biomass. nih.gov The translocation factor, which is the ratio of the concentration in the shoot to the concentration in the root, is typically low for these compounds.

Interactive Table: Plant Uptake and Translocation of Long-Chain PFCAs (General Findings)

Plant Part Accumulation Potential for Long-Chain PFCAs Translocation Factor Key Influencing Factors
Roots High - Soil organic carbon content, PFCA chain length, plant species
Shoots Low Low PFCA chain length, plant transpiration stream
Leaves Very Low Very Low Volatility of PFCA (negligible for long-chain), translocation barriers

| Fruits/Grains | Generally Not Detected or Very Low | Very Low | Plant's physiological barriers, low mobility of long-chain PFCAs |

Note: This table represents generalized findings for long-chain PFCAs. Specific values for Perfluoro-n-[1,2-¹³C₂]undecanoic acid would require dedicated tracer studies.

Fate in Waste Management Systems (e.g., Landfills, Biosolids)

Waste management systems, particularly landfills and the land application of biosolids, are significant reservoirs and potential sources of PFCAs to the environment. miami.edunih.govitrcweb.orgresearchgate.netnih.govnih.govusgs.govusda.govfrontiersin.org Perfluoro-n-[1,2-¹³C₂]undecanoic acid, when used as a surrogate standard in laboratory analyses, helps in the accurate quantification of PFAS concentrations in these complex matrices. epa.gov

In landfills, PFCAs are present in leachate, which is the liquid that percolates through the waste. miami.edunih.govusgs.gov The composition of PFAS in landfill leachate is complex, with a mixture of short- and long-chain compounds. nih.govnih.gov Long-chain PFCAs, due to their lower water solubility and higher sorption potential, may be retained more within the solid waste mass, leading to their slow release into the leachate over extended periods. nih.gov

Biosolids, the solid organic matter recovered from wastewater treatment processes, can contain significant concentrations of PFCAs. itrcweb.orgresearchgate.netusda.govfrontiersin.org When these biosolids are applied to agricultural land as a fertilizer, the contained PFCAs are introduced into the soil environment. itrcweb.orgresearchgate.netusda.gov The fate of these PFCAs in soil is governed by their sorption to soil organic matter, which, as with plant uptake, is stronger for long-chain compounds. nih.gov This strong sorption can lead to the long-term accumulation of long-chain PFCAs in biosolid-amended soils, creating a persistent reservoir of these contaminants. nih.gov Over time, these accumulated PFCAs can potentially leach into groundwater or be taken up by crops. researchgate.netnih.gov

Abiotic Transformation Processes of Perfluorinated Carboxylic Acids

While PFCAs are notoriously persistent, they can undergo transformation under specific abiotic conditions.

Photolytic Degradation Pathways (e.g., UV Irradiation, Direct vs. Indirect Photolysis)

Direct photolysis of PFCAs in the environment is generally considered a slow process due to the strength of the carbon-fluorine bond. However, studies have shown that under certain conditions, particularly with UV irradiation, degradation can occur. nih.govnih.gov The process often involves the decarboxylation of the carboxylic acid headgroup, leading to the formation of a perfluoroalkyl radical. This radical can then undergo further reactions.

Indirect photolysis, in the presence of photosensitizers or other reactive species, can enhance the degradation of PFCAs. For example, the presence of certain minerals or organic matter can promote the generation of reactive oxygen species under UV light, which can then attack the PFCA molecule.

Chemical Oxidation/Reduction Reactions (e.g., Advanced Oxidation Processes, Electrochemical Degradation)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive radicals, such as hydroxyl radicals, to degrade persistent organic pollutants. nih.govmdpi.comnih.govmdpi.comnih.govresearchgate.net However, the efficacy of AOPs for the degradation of PFCAs is often limited due to the stability of the C-F bond. Some studies have shown that under specific conditions, such as the use of persulfate activation, some degradation of PFCAs can be achieved. nih.gov

Electrochemical degradation has emerged as a promising technology for the destruction of PFCAs. nih.govresearchgate.netresearchgate.netfosan.orgnih.gov This process involves the use of specialized electrodes to directly or indirectly oxidize the PFCA molecules. nih.govresearchgate.net Studies have demonstrated that electrochemical oxidation can lead to the stepwise shortening of the perfluoroalkyl chain and eventual mineralization to fluoride (B91410) ions and carbon dioxide. researchgate.netnih.gov

Thermal Degradation and Incineration Byproducts Research

Thermal treatment, including incineration, is a potential method for the disposal of PFAS-contaminated materials. nih.govacs.orgepa.govnih.govnih.goverefdn.orgresearchgate.netnsf.govresearchgate.netacs.org Research into the thermal degradation of PFCAs has shown that at high temperatures, these compounds can be broken down. nih.govnih.govresearchgate.netacs.org The degradation pathways are complex and can lead to the formation of a variety of byproducts, including shorter-chain PFCAs and other fluorinated compounds. nih.govresearchgate.net

Biogeochemical Cycling and Biotic Interactions of Perfluorinated Carboxylic Acids in Environmental Systems

Microbial Degradation and Biotransformation Pathways

The degradation of long-chain PFCAs like PFUdA by microbial communities is a critical area of research for understanding their environmental persistence. While these compounds are generally resistant to breakdown, some microbial processes show potential for their transformation.

Anaerobic biotransformation of PFCAs is another potential degradation pathway. While generally considered recalcitrant, some studies have shown that under anaerobic conditions, reductive defluorination can occur for certain PFASs. This process involves the removal of fluorine atoms and their replacement with hydrogen. However, research specifically detailing the anaerobic biotransformation of PFUdA is scarce. Studies on other PFCAs suggest that the presence of specific electron donors and microbial communities is crucial for this process to occur. bver.co.kr For instance, the bacterium Acidimicrobium sp. strain A6 has been shown to defluorinate PFOA under anaerobic conditions. bver.co.kr The potential for reductive defluorination of long-chain PFCAs like PFUdA remains an area requiring further investigation. The structural characteristics of PFUdA, with its long perfluorinated carbon chain, may present significant steric hindrance to the enzymatic processes required for defluorination.

Specific microbial consortia and enzymes capable of transforming PFUdA have not been extensively identified. However, research on other PFAS compounds provides insights into potential key players. Mixed microbial communities from environments such as wastewater treatment plants and contaminated soils have shown some capacity to degrade certain PFASs. oup.comresearchgate.net Genera such as Pseudomonas and Hyphomicrobium have been implicated in the degradation of PFAS. repec.orgmdpi.comfrontiersin.org

Enzymes that have been investigated for their potential to degrade PFAS include:

Laccases and Peroxidases: These enzymes, often produced by fungi, have been shown to mediate the degradation of PFOA. nih.gov

Dehalogenases: These enzymes are known to cleave carbon-halogen bonds and could potentially be involved in the defluorination of PFCAs.

The role of these and other yet-to-be-identified enzymes in the transformation of the long-chain PFUdA molecule is a critical area for future research. The complexity of the microbial consortia in natural environments suggests that a synergistic action of multiple microbial species and their enzymatic systems may be necessary for any significant degradation to occur.

Bioaccumulation and Trophic Transfer in Ecological Food Webs (Non-Human Organisms)

The bioaccumulation and trophic transfer of PFUdA in ecological food webs are significant concerns due to its persistence and potential for biomagnification.

Long-chain PFCAs like PFUdA have a high potential for bioaccumulation in aquatic organisms. mdpi.comnih.gov Studies have shown that the length of the perfluorinated carbon chain is a key factor in the bioaccumulation potential, with longer chains generally leading to higher accumulation. nih.govnih.gov

Invertebrates: Aquatic invertebrates, such as mollusks and crustaceans, also accumulate PFUdA. They can take up the compound from the surrounding water and through their diet, which may include contaminated algae and detritus. Invertebrates play a crucial role in the transfer of PFUdA up the food web to higher trophic level organisms.

Algae: Algae, as primary producers in many aquatic ecosystems, can adsorb and absorb PFUdA from the water column. While data specifically on the depuration kinetics in algae are limited, they represent an important entry point of PFUdA into the aquatic food web.

Interactive Data Table: Bioaccumulation of Perfluoroundecanoic Acid (PFUdA) in Aquatic Organisms

Organism TypeSpeciesTissue/OrganConcentration (ng/g ww)Location
FishVariousFillet0.45 - 6.8St. Lawrence River, Canada
FishVariousFilletMajor contributor to total PFASUnited States
InvertebrateGreen Mussel (Perna viridis)Whole BodyHigh BAFs for long-chain PFCAsLaboratory Study
AlgaeChlorella sp.Whole CellBioaccumulation observedLaboratory Study

Note: The data presented is for Perfluoroundecanoic Acid (PFUdA) and is indicative of its bioaccumulation potential. BAF refers to Bioaccumulation Factor.

Information on the bioaccumulation of PFUdA in terrestrial organisms is less abundant compared to aquatic systems. However, given its persistence, transfer from aquatic to terrestrial food webs is a recognized pathway of exposure.

Mammals: Terrestrial mammals that consume aquatic prey, such as mink and otters, can be exposed to high levels of PFUdA. The compound can accumulate in their tissues, particularly in the liver and blood.

Birds: Avian species that feed on fish and aquatic invertebrates are also at risk of PFUdA bioaccumulation. nih.gov Studies on bird eggs have shown the presence of various PFCAs, indicating maternal transfer to offspring. nih.gov

Reptiles and Earthworms: Data on PFUdA bioaccumulation in reptiles and earthworms are limited. However, as components of terrestrial food webs, they can be exposed through contaminated soil, water, and diet. Earthworms, in particular, can accumulate pollutants from the soil and serve as a food source for other terrestrial animals, facilitating the transfer of PFUdA.

Trophic Magnification and Biomagnification Factors in Diverse Ecosystems

Perfluorinated carboxylic acids (PFCAs) with longer carbon chains, such as perfluoroundecanoic acid (PFUnDA), exhibit a significant potential for trophic magnification in aquatic food webs. Trophic Magnification Factors (TMFs), which quantify the increase in contaminant concentration with increasing trophic level, are a key metric for assessing the biomagnification potential of a substance. A TMF value greater than 1 indicates that the chemical biomagnifies in the food web.

Studies in various aquatic ecosystems have demonstrated that long-chain PFCAs (C10–C13) are bioaccumulative and can biomagnify. fosan.org For instance, research conducted in the St. Lawrence River food web identified long-chain PFCAs as having TMFs greater than 1, qualifying them as biomagnifying substances. fosan.org While specific TMFs for Perfluoro-n-[1,2-¹³C₂]undecanoic acid are not individually reported in broad ecosystem studies, the data for C11 PFCAs, i.e., PFUnDA, are encompassed within these findings. The consistent detection of PFUnDA at 100% frequency in fish and invertebrates in some studies underscores its persistence and bioavailability. fosan.org

The biomagnification potential of PFCAs is influenced by their carbon chain length. Research has shown a positive correlation between the number of carbons and the tendency for trophic enrichment in aquatic animals. nomresearch.cn This suggests that PFUnDA, with its 11-carbon chain, is expected to have a notable biomagnification potential. In a study of the Lake Huron aquatic food web, C9 - C11 perfluorinated carboxylic acids were found to be the dominant PFCAs after perfluorooctanesulfonic acid (PFOS). cabidigitallibrary.org With the exception of perfluorooctanoic acid (PFOA), C8-C14 PFAS were generally found to have biomagnification factors (BMFs) greater than 1, indicating biomagnification from prey to predator. cabidigitallibrary.org

The role of Perfluoro-n-[1,2-¹³C₂]undecanoic acid in these ecological studies is primarily as an isotopically labeled internal standard. Its use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), allows for the accurate quantification of its non-labeled counterpart, PFUnDA, in environmental and biological samples. This is crucial for determining the precise concentrations needed to calculate TMFs and BMFs, thereby overcoming matrix effects and extraction inefficiencies that can affect quantification.

Trophic Magnification Factors (TMFs) for Long-Chain PFCAs in Aquatic Ecosystems

Compound GroupEcosystemTrophic Magnification Factor (TMF)Conclusion
Long-Chain PFCAs (C10-C13)St. Lawrence River> 1Biomagnifying
C8-C14 PFCAs (excluding PFOA)Lake HuronGenerally > 1 (BMF)Biomagnifying from prey to predator

Organ-Specific Distribution and Subcellular Partitioning in Non-Human Biota

The distribution of perfluoroundecanoic acid (PFUnDA) in non-human biota is not uniform, with a marked preference for accumulation in specific organs. This organ-specific distribution is a critical factor in understanding the toxicokinetics and potential adverse effects of this compound.

In various aquatic organisms, the liver is consistently identified as the primary site of PFUnDA accumulation. mdpi.comnih.gov For example, a biomonitoring study in Vietnam reported significantly higher bioconcentration factor (BCF) values for PFUnDA in the liver of tilapia (142,764 L/kg) compared to the muscles (9169 L/kg). mdpi.com Similarly, studies on European chub have shown that per- and polyfluoroalkyl substance (PFAS) concentrations, including long-chain PFCAs, follow a general pattern of plasma > liver > gills > gonads > muscle. nih.gov

In marine mammals, the liver also demonstrates the highest concentrations of C9-C12 PFCAs, with PFUnDA (C11) being the peak concentration in this range. nih.govsunderlandlab.org Research on pilot whales has linked the tissue distribution of long-chain PFAS to phospholipid levels. nih.govacs.org While the highest phospholipid concentrations are found in the brain, the liver's high protein content and specific binding proteins are thought to play a crucial role in the accumulation of PFCAs like PFUnDA. nih.govacs.org The binding of PFCAs to proteins such as liver fatty acid-binding protein (L-FABP) is a key mechanism influencing their organ distribution. acs.org

Information on the subcellular partitioning of PFUnDA is less abundant in the scientific literature. However, it is generally understood that unlike many persistent organic pollutants that partition into lipids, PFAS interact significantly with proteins. nih.govresearchgate.net This suggests that within cells, PFUnDA is likely to be associated with protein-rich compartments. The partitioning to phospholipids (B1166683) is also considered an important bioaccumulation mechanism for long-chain PFAS. nih.govnist.gov

The use of Perfluoro-n-[1,2-¹³C₂]undecanoic acid in these studies is instrumental for accurately quantifying the concentration of PFUnDA in various tissues. As a stable isotope-labeled internal standard, it is added to samples before extraction and analysis to correct for any loss of the native analyte during sample preparation and to account for matrix-induced signal suppression or enhancement in the analytical instrument.

Organ Distribution of Perfluoroundecanoic Acid (PFUnDA) in Non-Human Biota

OrganismOrgan with Highest ConcentrationKey Findings
TilapiaLiverBCF in liver (142,764 L/kg) significantly higher than in muscle (9169 L/kg). mdpi.com
European ChubPlasma, followed by LiverConcentration order: plasma > liver > gills > gonads > muscle. nih.gov
Marine Mammals (Pilot Whales)LiverHighest concentrations of C9-C12 PFCAs, with PFUnDA (C11) at the peak. nih.govsunderlandlab.org

Excretion and Elimination Kinetics in Organisms (Non-Human Models)

The excretion and elimination kinetics of perfluoroundecanoic acid (PFUnDA) in non-human organisms are characterized by slow elimination rates, leading to long biological half-lives. The persistence of PFCAs in biota is strongly correlated with their carbon chain length; as the chain length increases, the rate of elimination tends to decrease. mdpi.com

While specific elimination half-life data for PFUnDA in a wide range of non-human models is not extensively detailed in readily available literature, general principles for long-chain PFCAs apply. For instance, studies on other long-chain PFCAs in various animal models have demonstrated half-lives that can extend to hundreds of days. The elimination of PFCAs is primarily through urine and feces, with renal clearance being a key determinant of the elimination rate. semanticscholar.org

In rats, for example, the renal clearance of PFCAs can be sex-dependent and is influenced by the activity of organic anion transporters in the kidneys. semanticscholar.org Although direct studies on the excretion of PFUnDA in a variety of non-human models are not as common as for some other PFAS, it is expected to follow the general pattern of slower clearance compared to shorter-chain PFCAs. A machine learning model to estimate toxicokinetic half-lives predicted a very long half-life for PFUnDA in humans (4.5 years for women and 12 years for men), and while this is not a non-human model, it underscores the extreme persistence of this long-chain PFCA. mdpi.com

Perfluoro-n-[1,2-¹³C₂]undecanoic acid serves as a critical tool in pharmacokinetic studies that aim to determine the excretion and elimination rates of PFUnDA. By administering a known amount of the labeled compound and tracking its concentration in excreta (urine and feces) and blood over time, researchers can accurately model its elimination kinetics and calculate its biological half-life.

Metabolomics and Lipidomics Approaches in Environmental Toxicology Research Leveraging Perfluoro-n-[1,2-¹³C₂]undecanoic Acid

Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small-molecule metabolites and lipids in a biological system. In environmental toxicology, these approaches are increasingly used to investigate the biochemical effects of exposure to contaminants like perfluoroundecanoic acid (PFUnDA).

Studies have shown that exposure to PFUnDA can significantly alter lipid metabolism. nih.gov For example, in a study using non-obese diabetic (NOD) mice, PFUnDA exposure led to a downregulation of phospholipids and triacylglycerols that contain polyunsaturated fatty acids. nih.gov Such alterations in the lipidome can provide insights into the mechanisms of toxicity and may be linked to adverse health outcomes. nih.gov

The role of Perfluoro-n-[1,2-¹³C₂]undecanoic acid in these metabolomics and lipidomics studies is of paramount importance. It is typically used as an internal standard to ensure the accuracy and reproducibility of the analytical measurements. nih.govresearchgate.net In untargeted metabolomics and lipidomics, where the goal is to measure as many metabolites or lipids as possible, the complexity of the biological matrix can lead to variations in instrument response. By adding a known amount of the ¹³C-labeled standard to each sample, these variations can be normalized, allowing for reliable relative quantification of the endogenous (non-labeled) lipids and metabolites. nih.gov

Furthermore, the use of stable isotope-labeled compounds like Perfluoro-n-[1,2-¹³C₂]undecanoic acid can aid in the confident identification of unknown compounds. nih.govnih.gov The distinct isotopic pattern of the labeled standard can be used to confirm the presence of the corresponding unlabeled analyte and to help elucidate its chemical structure. In tracer studies, ¹³C-labeled compounds can be administered to an organism to follow their metabolic fate, providing direct evidence of how the compound is processed and biotransformed.

Application of Perfluoro-n-[1,2-¹³C₂]undecanoic Acid in Metabolomics and Lipidomics

ApplicationPurposeAdvantage
Internal StandardAccurate quantification of endogenous PFUnDA and other lipids.Corrects for matrix effects and variations in instrument response.
Compound AnnotationAids in the identification of PFUnDA in complex biological samples.Provides a distinct isotopic signature for confident identification.
Metabolic TracerTo study the uptake, distribution, metabolism, and excretion of PFUnDA.Allows for direct tracking of the compound's fate in a biological system.

Modeling and Predictive Frameworks for Perfluorinated Carboxylic Acid Environmental Behavior

Environmental Fate and Transport Models for Perfluorinated Undecanoic Acid

Models designed to predict the environmental fate and transport of Perfluorinated Undecanoic Acid (PFUnDA) are essential for understanding how this compound moves through and persists in various environmental compartments. These models often integrate physicochemical properties with environmental parameters to simulate distribution patterns.

Multi-compartment mass balance models are foundational tools for estimating the distribution of chemicals in the environment. These models divide the environment into distinct compartments, such as air, water, soil, and sediment, and use mass balance equations to describe the movement and transformation of a chemical between these compartments.

The use of stable isotope tracers, like Perfluoro-n-[1,2-¹³C₂]undecanoic acid, is invaluable for the calibration and validation of these models. nih.gov By introducing a known quantity of the labeled compound into a system, researchers can track its movement and partitioning with high precision. This allows for the refinement of model parameters, such as transfer coefficients and degradation rates, leading to more accurate predictions of the environmental fate of the unlabeled compound. The ability to distinguish the tracer from the background levels of the compound of interest is a significant advantage of this approach. nih.gov

Table 1: Key Parameters in Multi-Compartment Mass Balance Models for PFUnDA

ParameterDescriptionRole of Isotope Tracer (Perfluoro-n-[1,2-¹³C₂]undecanoic acid)
Partition Coefficients (Kow, Koa) Describe the equilibrium distribution of a chemical between two immiscible phases (e.g., octanol-water, octanol-air).Helps in experimentally determining or validating partition coefficients under specific environmental conditions.
Advection Rates The rate of transport of a substance by bulk fluid motion (e.g., river flow, wind).Allows for direct measurement of transport pathways and velocities in complex systems.
Degradation Rates The rate at which a chemical breaks down in different environmental compartments.Enables the study of degradation pathways and kinetics without interference from existing contamination.
Inter-compartmental Transfer Coefficients Quantify the rate of chemical movement between compartments (e.g., volatilization from water to air).Provides a means to directly measure and calibrate these transfer rates in field or laboratory settings.

Fugacity-based models, an extension of mass balance models, use the concept of "escaping tendency" to describe the partitioning of a chemical between different environmental phases. nih.gov Fugacity, with units of pressure, provides a thermodynamic basis for understanding chemical equilibrium and transport. nih.gov These models are particularly useful for assessing the long-range transport and persistence of chemicals like PFUnDA. researchgate.net

For speciating chemicals, such as PFCAs that can exist in both neutral and anionic forms, fugacity models can be adapted to predict the fate of multiple interconverting species. researchgate.netnih.gov The model can account for the different partitioning behaviors of each species, which is crucial for accurately predicting their environmental distribution. nih.gov While these models are powerful, their predictions for compounds like perfluorooctane (B1214571) sulfonate have been noted to be more speculative due to uncertainties in input parameters and a lack of field data for validation. nih.gov

Hydrological transport models are mathematical tools used to simulate the movement of water and dissolved substances in rivers, lakes, and groundwater. wikipedia.org These models are critical for predicting the contamination of water bodies with PFUnDA originating from various sources. nih.gov They can incorporate complex factors such as water flow rates, sediment interactions, and degradation processes. wikipedia.org

Atmospheric transport models, including Lagrangian trajectory models, are used to trace the movement of substances in the atmosphere from their source to where they are deposited. copernicus.orgcopernicus.org These models are essential for understanding the long-range transport of volatile or semi-volatile PFCAs and their precursors, which can be transported over vast distances before being deposited in remote ecosystems. mdpi.com The output from these models can help to explain the presence of PFUnDA in areas far from direct sources of contamination.

Bioaccumulation and Bioconcentration Factor (BCF) Prediction Models for Non-Human Organisms

Predicting the extent to which PFUnDA accumulates in living organisms is a key aspect of its environmental risk assessment. Bioaccumulation and bioconcentration factor (BCF) models are used to estimate the potential for a chemical to build up in the tissues of non-human organisms.

Two primary hypotheses underpin models of PFAA bioaccumulation: partitioning to membrane phospholipids (B1166683) and interactions with proteins. researchgate.net The phospholipid partitioning model suggests that the affinity of charged species for phospholipids can explain their high bioaccumulation potential. researchgate.net In contrast, the protein-binding model posits that interactions with serum albumin, liver fatty acid-binding proteins, and other transporters govern the distribution and accumulation of PFAAs. researchgate.netacs.org

Recent research has led to the development of novel mechanistic food web bioaccumulation models for PFAS. researchgate.net These models provide a framework for evaluating the combined effects of various uptake and elimination processes and can indicate food web-specific magnification of these substances. researchgate.net For instance, models predict that longer-chain PFAS, like PFUnDA, tend to biomagnify in food chains, with concentrations increasing from prey to predators. nih.gov

Table 2: Comparison of Bioaccumulation Modeling Approaches for PFUnDA

Modeling ApproachKey MechanismsStrengthsLimitations
Phospholipid Partitioning Partitioning of charged PFAA species into cell membranes.Can explain the high bioaccumulation potential of ionic compounds. researchgate.netMay not fully account for tissue-specific distribution or species differences. acs.org
Protein Binding Binding to proteins like serum albumin and fatty acid-binding proteins.Can explain tissue-specific accumulation and variations in elimination half-lives. acs.orgRequires detailed knowledge of protein interactions, which can be species-specific. nih.gov
Mechanistic Food Web Models Incorporates toxicokinetics, including uptake from diet and water, and elimination processes.Provides a comprehensive view of bioaccumulation across trophic levels. researchgate.netCan be complex and require extensive data for parameterization.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Perfluorinated Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. rsc.org These models are based on the principle that the structure of a molecule determines its properties and activities. rsc.org For PFCAs, QSAR and QSPR models can be used to predict properties like toxicity, bioaccumulation potential, and environmental fate based on molecular descriptors. rsc.orgmdpi.com

Developing robust QSAR/QSPR models for PFCAs is an active area of research. rsc.orgmdpi.com These models can help to fill data gaps for the many PFAS for which experimental data are lacking, thereby reducing the need for animal testing. researchgate.net A well-developed QSAR model should not only have good predictive ability but also contribute to understanding the mechanisms behind the biological activity of the substances. rsc.org

Isotope Tracing and Isotope Mass Balance Modeling for Source Apportionment and Transformation Pathway Elucidation

Isotope tracing is a powerful technique for identifying the sources of environmental contamination and elucidating the transformation pathways of chemicals. The use of isotopically labeled compounds, such as Perfluoro-n-[1,2-¹³C₂]undecanoic acid, allows for the precise tracking of a substance through complex environmental and biological systems.

Isotope mass balance models use the isotopic composition of a substance in different environmental compartments to quantify the contributions of various sources and the extent of transformation processes. usgs.govawi.de For example, by analyzing the isotopic signature of PFUnDA in a contaminated area and comparing it to the signatures of potential sources, it is possible to apportion the relative contributions of each source. goldschmidt.infoyoutube.com This approach is invaluable for forensic environmental investigations and for developing effective remediation strategies. nih.gov

Furthermore, isotope tracing can be used to study the biotransformation of PFAA precursors. nih.gov By labeling a precursor compound, researchers can follow its transformation into PFUnDA and other metabolites, providing crucial information on the rates and pathways of these reactions in different environmental media. nih.gov

Table 3: Applications of Isotope Tracing with Perfluoro-n-[1,2-¹³C₂]undecanoic acid

ApplicationDescription
Source Apportionment Differentiating between and quantifying the contributions of multiple sources of PFUnDA contamination in the environment. nih.gov
Transformation Pathway Elucidation Identifying and quantifying the transformation products of PFUnDA and its precursors in various environmental matrices. nih.gov
Model Calibration and Validation Providing high-quality data for the calibration and validation of environmental fate and transport models. nih.gov
Bioaccumulation Studies Accurately measuring the uptake, distribution, and elimination of PFUnDA in organisms without interference from background concentrations.

Emerging Research Directions and Methodological Innovations in Perfluoro N 1,2 13c2 Undecanoic Acid Studies

Development of Novel Analytical Platforms for Enhanced Sensitivity, Selectivity, and Throughput

The accurate quantification of PFAS at environmentally relevant concentrations necessitates continuous innovation in analytical instrumentation. Perfluoro-n-[1,2-¹³C₂]undecanoic acid is integral to the development and validation of these novel platforms, primarily through the principle of isotope dilution analysis.

Isotope dilution, where a known quantity of a labeled standard like Perfluoro-n-[1,2-¹³C₂]undecanoic acid is added to a sample prior to extraction and analysis, is the gold standard for quantifying trace organic contaminants. pca.state.mn.us This technique is particularly crucial for complex matrices such as wastewater, soil, and biological tissues. The labeled standard behaves almost identically to its native counterpart (PFUnDA) during sample preparation and analysis, allowing for the accurate correction of any analyte loss or signal suppression/enhancement caused by the sample matrix.

Modern analytical platforms, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS), have achieved remarkable sensitivity, with method detection limits for some PFAS reaching sub-ng/L levels. pca.state.mn.us The use of Perfluoro-n-[1,2-¹³C₂]undecanoic acid and other labeled standards is fundamental to achieving this high degree of accuracy and precision. epa.gov Advanced instrumentation, including high-resolution mass spectrometers like time-of-flight (TOF) and Orbitrap systems, further enhances selectivity by providing highly accurate mass measurements, which helps to distinguish target analytes from background interferences. nih.gov

Furthermore, innovations aimed at increasing sample throughput are critical for large-scale monitoring programs. Methodologies are being developed to minimize sample preparation steps, such as direct injection techniques, which reduce the potential for contamination and speed up analysis time. nih.gov In these high-throughput workflows, the inclusion of isotopically labeled internal standards remains paramount to maintain data quality and ensure comparability across large sample sets. pca.state.mn.us

Application of Perfluoro-n-[1,2-¹³C₂]undecanoic Acid in Passive Sampling Methodologies for Environmental Monitoring

Passive sampling is an increasingly important tool for monitoring the time-weighted average concentrations of bioavailable contaminants in aquatic environments. These devices accumulate chemicals from the water over extended deployment periods, providing a more integrated picture of contamination levels than traditional grab samples. The calibration of these samplers is a significant challenge, and isotopically labeled compounds serve as essential Performance Reference Compounds (PRCs) to address this.

PRCs are added to the passive sampler's receiving phase before deployment. pca.state.mn.us During deployment, the rate at which the PRC dissipates from the sampler into the surrounding environment is measured. This release kinetic is used to estimate the uptake kinetics of the native target analytes from the environment into the sampler. This in-situ calibration method allows for the calculation of ambient water concentrations even when the sampler has not reached equilibrium with the environment.

While the direct application of Perfluoro-n-[1,2-¹³C₂]undecanoic acid as a PRC in published studies is not extensively documented, its properties make it an ideal candidate for monitoring its native analogue, PFUnDA, and other long-chain PFCAs. The selection of a PRC is based on its physicochemical similarity to the target analytes. Therefore, Perfluoro-n-[1,2-¹³C₂]undecanoic acid would be expected to have partitioning and diffusion behavior closely matching that of native PFUnDA. Recent research into passive samplers for PFAS has demonstrated the utility of using various isotopically labeled PFAS to predict the mass transfer coefficients of a range of analytes. chromatographyonline.comenergy.gov The development of new passive sampler designs, such as those using novel sorbents or membranes, relies on such labeled compounds for robust field validation. chromatographyonline.comenergy.gov

Integration with Non-Target Screening and Suspect Screening Workflows for PFAS Identification and Quantification

Beyond the analysis of a predefined list of "target" PFAS, there is a growing effort to identify previously unknown or unmonitored PFAS in the environment. Non-target and suspect screening approaches, which utilize high-resolution mass spectrometry (HRMS), are at the forefront of this research. In these workflows, isotopically labeled standards, including Perfluoro-n-[1,2-¹³C₂]undecanoic acid, are indispensable.

In suspect screening, a list of potential PFAS compounds is generated based on known chemical structures or predicted transformation products. The HRMS data is then searched for accurate masses and isotopic patterns matching this list. The presence of a labeled internal standard like Perfluoro-n-[1,2-¹³C₂]undecanoic acid helps to confirm the retention time window where similar compounds would elute and provides a basis for semi-quantification of suspected compounds for which no analytical standard is available.

In non-target screening, the goal is to identify completely unknown compounds. After a potential PFAS is tentatively identified based on its mass defect and fragmentation patterns, labeled standards play a crucial role. While they cannot identify the unknown, they are used to ensure the analytical system is performing correctly and to provide a quantitative anchor. A study focused on advancing PFAS monitoring in food explicitly included Perfluoro-n-[1,2-¹³C₂]undecanoic Acid (PFUnDA ¹³C₂) in its suite of labeled internal standards for quantification. energy.gov This demonstrates its direct utility in complex screening analyses. The use of such standards improves confidence in the results of automated data processing workflows designed to sift through vast amounts of HRMS data to pinpoint novel PFAS. itrcweb.org

The table below illustrates the typical role of labeled standards in different PFAS analysis workflows.

Analysis TypeRole of Perfluoro-n-[1,2-¹³C₂]undecanoic AcidKey Benefit
Targeted Analysis Internal Standard for Isotope DilutionAccurate quantification of native PFUnDA.
Suspect Screening Internal Standard / Retention Time MarkerAids in reducing false positives and enables semi-quantification of suspected long-chain PFCAs.
Non-Target Screening Quality Control / Quantitative AnchorEnsures instrument performance and provides a reference point for estimating concentrations of newly identified compounds.

This table provides an interactive overview of the application of Perfluoro-n-[1,2-¹³C₂]undecanoic Acid in various analytical workflows.

Advanced Isotopic Fingerprinting and Compound-Specific Isotope Analysis (CSIA) for Source Tracking

Identifying the sources of PFAS contamination in the environment is a major challenge for environmental forensics and remediation. Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the natural isotopic ratios (e.g., ¹³C/¹²C) of a contaminant. These ratios can vary depending on the manufacturing process and the raw materials used, providing a potential "fingerprint" to trace the contaminant back to its source.

The role of an intentionally added, artificially labeled standard like Perfluoro-n-[1,2-¹³C₂]undecanoic acid in CSIA is not as a direct subject of the isotopic fingerprinting itself. Rather, its crucial role is in enabling the accurate and precise quantification of the native PFUnDA in environmental samples. Source apportionment models often rely on both the unique isotopic signatures and the relative concentrations of different PFAS compounds. Without accurate concentration data, which is best achieved through isotope dilution, the power of the CSIA data can be limited.

Emerging research is exploring the use of isotopic fingerprinting to differentiate between PFAS manufactured by different processes (e.g., electrochemical fluorination vs. telomerization) or even between different batches from the same producer. nih.gov While stable fluorine isotope analysis is not viable (as fluorine has only one stable isotope), analysis of carbon isotopes holds promise. In such studies, Perfluoro-n-[1,2-¹³C₂]undecanoic acid would be added to samples to ensure that the concentration data used alongside the isotopic fingerprints is robust and reliable, thereby strengthening the lines of evidence in forensic investigations. pca.state.mn.us

Research on Novel Abatement and Remediation Technologies for Perfluorinated Undecanoic Acid (Methodological Aspects)

Developing effective technologies to remove or destroy persistent PFAS like PFUnDA from water and soil is a global research priority. Technologies being investigated include advanced oxidation processes, reduction processes, sonolysis, plasma treatment, and novel adsorption materials. A critical aspect of this research is the ability to accurately measure the efficiency of the technology in degrading or removing the target compound.

From a methodological standpoint, Perfluoro-n-[1,2-¹³C₂]undecanoic acid is an essential tool for validating the performance of these remediation technologies. By spiking a known concentration of the native PFUnDA along with its labeled internal standard into a sample matrix (e.g., contaminated water) before treatment, researchers can use isotope dilution LC-MS/MS to precisely quantify the concentration of PFUnDA remaining after the treatment process.

This approach offers significant advantages over external calibration methods:

Accuracy: It corrects for any matrix effects that might change as a result of the treatment process itself (e.g., changes in pH, ionic strength, or the presence of degradation byproducts).

Precision: It accounts for any variability in sample preparation and analysis, leading to more reliable and reproducible results.

Transformation Product Tracking: In some cases, if the ¹³C label is retained in a major fragment of the molecule after degradation, it could potentially be used to help identify and trace the formation of transformation products, providing insights into the degradation pathway.

The use of stable isotope-labeled standards is a cornerstone of robust analytical methodology, ensuring that the reported efficiencies of novel remediation techniques are accurate and not skewed by analytical artifacts. usgs.gov

Elucidating Underexplored Biotransformation Pathways in Diverse Organisms and Microbial Communities (Non-Human)

Understanding how long-chain PFCAs like PFUnDA are taken up, distributed, and potentially transformed in organisms and by microbial communities is crucial for assessing their bioaccumulation potential and ecological risk. Stable isotope tracing is a powerful and direct method for investigating these biotransformation pathways.

Perfluoro-n-[1,2-¹³C₂]undecanoic acid is explicitly utilized in biological and environmental studies to trace the behavior of perfluorinated compounds. pca.state.mn.us The methodology involves exposing an organism (e.g., fish, invertebrates) or a microbial culture to the ¹³C-labeled PFUnDA. Over time, samples of tissues, excreta, or the culture medium are collected and analyzed.

The distinct mass of the ¹³C-labeled compound allows researchers to:

Trace Uptake and Distribution: Follow the movement and accumulation of the parent compound in different tissues or cellular compartments.

Identify Metabolites: Search for new mass spectral signals that contain the ¹³C label. The specific two-carbon label provides a unique isotopic signature that makes potential metabolites stand out from the complex biological background matrix.

Confirm Metabolic Pathways: The identification of labeled transformation products provides direct evidence that a biotransformation pathway is active in the organism or microbial community under study. nih.gov

Quantify Transformation Rates: By monitoring the disappearance of the labeled parent compound and the appearance of labeled metabolites, researchers can estimate the rates of biotransformation.

This approach is far more definitive than simply measuring changes in the concentration of the unlabeled compound, which could be due to factors other than biotransformation (e.g., sorption). The use of ¹³C-labeled substrates is a foundational technique in metabolism research for confirming and discovering metabolic pathways. nih.gov

Standardization and Harmonization of Research Protocols Involving Isotope-Labeled PFCAs for Global Data Comparison

The global nature of PFAS contamination necessitates that data generated by different laboratories around the world are comparable. A lack of standardized methods can lead to significant discrepancies in reported concentrations, hindering risk assessment and regulatory efforts. The use of isotope-labeled standards like Perfluoro-n-[1,2-¹³C₂]undecanoic acid is a key component of standardized methods, but the protocols for their use must also be harmonized.

Regulatory bodies and standards organizations are increasingly developing and validating official methods for PFAS analysis, such as U.S. EPA Method 1633. epa.govnih.gov These methods provide detailed protocols that specify which labeled internal standards to use for each native analyte, procedures for sample preparation, and strict quality control criteria, including acceptance limits for the recovery of the labeled standards. pca.state.mn.us

Harmonization efforts focus on several key areas involving isotope-labeled standards:

Standard Identity and Purity: Ensuring that laboratories use well-characterized, high-purity labeled standards from reliable sources.

Spiking Procedures: Standardizing when and how the labeled standards are added to the sample to ensure they accurately reflect the entire analytical process.

Quantification: Using consistent isotope dilution quantification procedures and ensuring that the correct labeled standard is used for its corresponding native analyte.

Reporting: Clearly reporting which labeled standards were used and their recoveries for each sample to allow for proper data validation and comparison.

Adherence to these standardized protocols is crucial. Even when using isotope dilution, issues such as the presence of co-contaminants can interfere with analysis, and standardized methods provide a framework for troubleshooting and ensuring data quality. nih.gov By promoting the adoption of harmonized research protocols, the scientific community can build a more robust and comparable global dataset on the occurrence and fate of PFUnDA and other PFCAs.

The table below summarizes key parameters for method standardization involving isotope-labeled PFCAs.

ParameterImportance for HarmonizationExample Guideline
Labeled Standard Selection Ensures the internal standard accurately mimics the native analyte's behavior.Use an isotopically labeled analogue that is structurally identical to the target analyte (e.g., ¹³C₂-PFUnDA for PFUnDA).
Internal Standard Recovery Monitors the efficiency of the entire analytical method for each sample.Recovery should fall within specified limits (e.g., 10-150% as per some method guidelines) to be considered valid. pca.state.mn.us
Quality Control Samples Verifies the absence of background contamination and assesses method performance.Analysis of method blanks, laboratory control samples, and matrix spikes, all including labeled standards.
Data Reporting Allows for independent data validation and inter-laboratory comparison.Report final concentrations, recovery percentages of labeled standards, and any deviations from the standard protocol.

This interactive table highlights critical aspects for the standardization and harmonization of research protocols that utilize isotope-labeled PFCAs.

Role of Perfluoro-n-[1,2-13C2]undecanoic Acid in the Assessment of PFAS Precursor Transformation and Formation

The assessment of per- and polyfluoroalkyl substances (PFAS) precursor transformation and formation is a critical area of environmental research. Precursor compounds, which are substances that can transform into terminal perfluoroalkyl acids (PFAAs) through biotic and abiotic processes, represent a significant and often unquantified source of PFAS contamination. dtic.milbattelle.org The accurate measurement of the formation of these terminal PFAAs, such as perfluoroundecanoic acid (PFUnDA), is essential for understanding the full scope of PFAS contamination at a given site. In this context, isotopically labeled standards play a pivotal role, with this compound (¹³C₂-PFUdA) serving as a key analytical tool.

The primary function of this compound in these studies is as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). amazonaws.com Internal standards are crucial for the accurate quantification of analytes in complex environmental matrices. They are compounds that are chemically similar to the target analyte but have a different mass due to isotopic enrichment. By adding a known amount of the internal standard to a sample prior to analysis, any loss of the target analyte during sample preparation and analysis can be corrected for, leading to more accurate and reliable concentration measurements. amazonaws.com

In the assessment of precursor transformation, ¹³C₂-PFUdA is used to quantify the concentration of its corresponding "native" or unlabeled PFUnDA that is formed as a terminal degradation product. amazonaws.com This process often involves methods designed to accelerate the transformation of precursors to their terminal PFAA counterparts, such as the Total Oxidizable Precursor (TOP) assay.

The TOP assay is a powerful analytical technique used to estimate the total concentration of PFAA precursors in a sample. nih.gov This method employs strong chemical oxidation to convert a wide range of unknown and known PFAS precursors into their corresponding terminal PFAAs. By measuring the concentrations of specific PFAAs, such as PFUnDA, before and after oxidation, researchers can quantify the amount of precursors present in the original sample that are capable of forming that specific PFAA.

The role of this compound in the TOP assay is to ensure the accurate measurement of the newly formed PFUnDA. Isotopically labeled standards like ¹³C₂-PFUdA are typically added to the sample after the oxidation step to avoid their degradation during the process. nih.gov This allows for the precise quantification of the PFUnDA generated from precursor transformation, providing a more complete picture of the PFAS contamination potential of a sample.

The data generated from these analyses are critical for several reasons:

Comprehensive Site Characterization: Identifying the presence and concentration of PFAA precursors is vital for a thorough understanding of the contamination at a site. clu-in.org

Risk Assessment: The potential for precursor transformation into more persistent and potentially more toxic PFAAs is a key factor in assessing the long-term risks to human health and the environment.

Remediation Strategies: Understanding the types and quantities of precursors can inform the selection and design of effective remediation technologies.

The use of isotopically labeled internal standards is a cornerstone of reliable PFAS analysis. The following table illustrates the application of this compound as an internal standard for the quantification of PFUnDA in environmental samples.

Analytical ParameterRole of this compound
Analyte Perfluoroundecanoic acid (PFUnDA)
Internal Standard This compound (¹³C₂-PFUdA)
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Quantification of PFUnDA formed from precursor transformation (e.g., in TOP assay)
Purpose To correct for matrix effects and variations in instrument response, ensuring accurate quantification.

Q & A

Q. What are the critical analytical parameters for detecting Perfluoro-n-[1,2-13C2]undecanoic acid using LC-MS/MS?

Methodological Answer: For LC-MS/MS analysis, the compound is typically detected in negative ionization mode. Key parameters include:

  • Retention Time (RT): ~8.3–8.86 minutes, depending on column type and mobile phase composition .

  • Precursor and Product Ions:
    • Precursor ion (m/z): 515.2
    • Product ion (m/z): 470.1 (quantifier) .
  • LOD/LOQ: LODs are often ≤20 pg/mL in environmental water samples when using isotope dilution .
  • Internal Standards: Use co-eluting ¹³C-labeled analogs (e.g., MPFDA) to correct matrix effects .

Q. How should this compound be prepared and stored for environmental analysis?

Methodological Answer:

  • Preparation: Dissolve in methanol or acetonitrile at 50 μg/mL (±2.5 μg/mL) to avoid esterification of the carboxylic group. Sodium hydroxide (4 molar equivalents) is often added to stabilize the solution .
  • Storage: Store at 4°C in amber vials to prevent photodegradation. Stability is validated up to 2026 under these conditions .

Q. What are the primary applications of this compound in environmental research?

Methodological Answer:

  • Tracer Studies: Used as an internal standard for quantifying unlabeled PFAS in water, soil, and biological matrices due to its isotopic purity (>99%) .
  • Pollution Source Tracking: Helps distinguish between industrial discharges and background contamination in river systems .

Advanced Research Questions

Q. How do isotopic purity and positional labeling (1,2-¹³C₂) affect quantification accuracy in PFAS research?

Methodological Answer:

  • Isotopic Purity: Purity >99% ensures minimal interference from unlabeled analogs during MS detection. For example, ¹³C₂ labeling avoids overlap with natural abundance ¹²C isotopes in fragmented ions .
  • Positional Labeling: The 1,2-¹³C₂ configuration ensures uniform fragmentation patterns, improving reproducibility in multi-laboratory studies .
  • Validation: Cross-check against non-labeled PFAS (e.g., PFUdA) using EPA Method 1633 to confirm absence of cross-contamination .

Q. What experimental design considerations are critical for reconciling contradictory PFAS data across studies?

Methodological Answer:

  • Matrix Effects: Use solid-phase extraction (SPE) cartridges (e.g., S-DVB) to reduce co-eluting contaminants that suppress ionization .
  • Calibration Standards: Prepare matrix-matched calibrants to account for recovery variations in complex samples (e.g., wastewater vs. drinking water) .
  • Interlaboratory Validation: Adopt harmonized protocols like EPA 537.1 to minimize discrepancies in LOD/LOQ reporting .

Q. How can researchers optimize SPE workflows for this compound recovery in biological tissues?

Methodological Answer:

  • Extraction: Use ion-pairing agents (e.g., tetrabutylammonium hydrogen sulfate) to enhance PFAS solubility in lipid-rich matrices .
  • Cleanup: Pass extracts through carbon-based SPE cartridges to remove interfering lipids .
  • Recovery Validation: Spike samples with ¹³C-labeled analogs pre-extraction; target recoveries should be 70–120% .

Q. What are the implications of this compound’s stability in long-term ecological studies?

Methodological Answer:

  • Photodegradation Risk: Despite methanol stabilization, prolonged UV exposure can degrade PFAS. Use dark storage and validate stability every 6 months .
  • Biotransformation: Monitor for de-fluorination products (e.g., shorter-chain PFCA) in microbial-rich environments using high-resolution MS .

Key Challenges and Future Directions

  • Toxicokinetics: Elucidate tissue-specific accumulation using ¹³C₂-labeled analogs in in vivo models .
  • Method Harmonization: Address inter-laboratory variability via ISO/EPA collaborative trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.